N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)quinoxaline-6-carboxamide
Description
N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)quinoxaline-6-carboxamide is a heterocyclic compound featuring a quinoxaline core linked to a 6-methylimidazo[1,2-b]pyrazole moiety via an ethylcarboxamide bridge. Quinoxalines are nitrogen-containing bicyclic aromatic systems known for their versatility in medicinal chemistry, particularly as kinase inhibitors or antimicrobial agents. The imidazo[1,2-b]pyrazole group introduces additional nitrogen atoms, which may enhance hydrogen-bonding interactions with biological targets.
Properties
IUPAC Name |
N-[2-(6-methylimidazo[1,2-b]pyrazol-1-yl)ethyl]quinoxaline-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O/c1-12-10-16-22(8-9-23(16)21-12)7-6-20-17(24)13-2-3-14-15(11-13)19-5-4-18-14/h2-5,8-11H,6-7H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZIPOILVXQOTDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN(C2=C1)CCNC(=O)C3=CC4=NC=CN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)quinoxaline-6-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the imidazo[1,2-b]pyrazole core, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The quinoxaline moiety is then introduced via a coupling reaction, often facilitated by a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to enhance reaction rates and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)quinoxaline-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoxaline-6-carboxylic acid derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the quinoxaline ring, particularly at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinoxaline-6-carboxylic acid derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Scientific Research Applications
Inhibition of HsPim-1 Kinase
Research indicates that derivatives of quinoxaline can effectively inhibit HsPim-1 kinase, a target implicated in cancer cell proliferation. One study reported an IC50 value as low as 74 nM for this inhibition, highlighting the compound's potential as a therapeutic agent against cancers driven by this kinase .
Cytotoxicity Against Cancer Cell Lines
In vitro studies have demonstrated the cytotoxic effects of N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)quinoxaline-6-carboxamide on various cancer cell lines. For example, human chronic myeloid leukemia (CML) cell lines exhibited effective concentrations (EC50) ranging from 38.9 μM to 177.5 μM, indicating its potential as an anticancer drug .
Other Therapeutic Applications
Beyond its anticancer properties, this compound has been investigated for other potential therapeutic applications:
Antimicrobial Activity
Preliminary studies suggest that compounds containing the imidazo[1,2-b]pyrazole structure exhibit antimicrobial properties. This makes them candidates for further exploration in treating infections caused by resistant bacterial strains .
Neuroprotective Effects
Research into neuroprotective effects has also been initiated, with some studies indicating that similar compounds may protect neuronal cells from oxidative stress and apoptosis. This could have implications for treating neurodegenerative diseases .
Summary of Biological Activities
Case Study: Anticancer Research
A recent study conducted on the effects of this compound on human chronic myeloid leukemia cells demonstrated significant cytotoxicity. The researchers treated CML cell lines with varying concentrations of the compound and observed a dose-dependent response leading to increased apoptosis rates compared to control groups.
Experimental Setup
- Cell Lines Used : Human chronic myeloid leukemia (CML).
- Treatment Duration : 48 hours.
- Outcome Measures : Cell viability assays and apoptosis markers.
The results indicated that higher concentrations resulted in significantly lower cell viability and increased markers of apoptosis, suggesting a promising avenue for further development in cancer therapeutics.
Mechanism of Action
The mechanism of action of N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)quinoxaline-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-b]pyrazole moiety is known to bind to active sites of enzymes, inhibiting their activity. This compound may also interact with DNA or RNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Research Findings and Limitations
However, structural analogs like 10t and 10u are typically evaluated for kinase inhibition or anticancer activity. The target compound’s carboxamide and pyrazole groups may enhance target selectivity compared to ester-based derivatives, though experimental validation is required.
Biological Activity
N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)quinoxaline-6-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, synthesis, and mechanisms of action, supported by relevant research findings and data tables.
Chemical Structure and Properties
The compound features a unique structure that combines an imidazo[1,2-b]pyrazole moiety with a quinoxaline core. The molecular formula for this compound is , which includes nitrogen, carbon, hydrogen, and oxygen atoms. Its IUPAC name is N-[2-(6-methylimidazo[1,2-b]pyrazol-1-yl)ethyl]quinoxaline-6-carboxamide.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The imidazo[1,2-b]pyrazole component is known for its ability to inhibit specific enzyme activities, potentially affecting cellular pathways involved in cancer progression and other diseases.
Anticancer Activity
Several studies have investigated the anticancer properties of this compound. For instance:
- Inhibition of HsPim-1 Kinase : Research has shown that derivatives of quinoxaline can inhibit the HsPim-1 kinase with an IC50 value as low as 74 nM. This suggests a strong potential for targeting this kinase in cancer therapy .
- Cytotoxicity Against Cancer Cell Lines : In vitro studies on human chronic myeloid leukemia (CML) cell lines demonstrated significant cytotoxic effects, with effective concentrations (EC50) ranging from 38.9 μM to 177.5 μM .
Antimicrobial Activity
The compound's antimicrobial properties have also been explored:
- Minimum Inhibitory Concentration (MIC) : Various derivatives exhibit promising antimicrobial activities against pathogens like Staphylococcus aureus. For example, some pyrazole derivatives showed MIC values between 0.22 to 0.25 μg/mL .
Case Studies and Research Findings
A summary of key studies related to the biological activity of this compound is provided below:
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Preparation of Imidazo[1,2-b]pyrazole Core : This involves cyclization reactions under acidic or basic conditions.
- Coupling Reaction : The quinoxaline moiety is introduced via coupling reactions often facilitated by palladium catalysts.
- Final Carboxamide Formation : The carboxamide group is formed through standard amide coupling methods.
Q & A
Q. What synthetic routes are commonly employed to prepare N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)quinoxaline-6-carboxamide?
The compound is synthesized via cyclocondensation reactions involving N-(2,2-dichloro-1-cyanoethenyl)carboxamides and N-nucleophiles. Key steps include:
- Cyclocondensation : Reacting 1H-pyrazol-5-amines with dichloro-cyanoethenyl carboxamides to form imidazo-pyrazole intermediates .
- Quinoxaline coupling : Introducing the quinoxaline-6-carboxamide moiety through nucleophilic substitution or amidation reactions under controlled pH and temperature .
- Purification : Techniques like column chromatography or recrystallization ensure high purity .
Q. How is the molecular structure of this compound characterized in academic research?
Structural confirmation relies on advanced analytical methods:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR spectra verify substituent positions and heterocyclic ring fusion .
- Mass Spectrometry (MS) : High-resolution MS determines molecular weight and fragmentation patterns .
- X-ray crystallography (if applicable): Resolves stereochemical details and bond angles .
Q. What in vitro assays are used to evaluate its biological activity?
Standard protocols include:
- Cell viability assays (e.g., MTT or ATP-lite) against cancer cell lines (e.g., NCI-60 panel) to assess cytotoxicity .
- Enzyme inhibition studies : Kinase or protease assays to identify molecular targets .
- Binding affinity measurements : Surface plasmon resonance (SPR) or fluorescence polarization to quantify interactions with proteins .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different cell lines?
Discrepancies may arise due to:
- Cell line heterogeneity : Genetic variations (e.g., receptor expression levels) require validation via RNA sequencing or proteomic profiling .
- Metabolic stability : Differences in cytochrome P450 activity can alter compound efficacy; use metabolic inhibitors (e.g., 1-aminobenzotriazole) to standardize conditions .
- Dose-response normalization : Apply Hill equation modeling to compare EC50 values across assays .
Q. What strategies optimize reaction yields during multi-step synthesis?
Key methodological improvements include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in cyclocondensation steps .
- Catalyst screening : Transition metals (e.g., Pd/Cu) accelerate coupling reactions while reducing side products .
- Real-time monitoring : Use HPLC or TLC to track intermediate formation and adjust reaction kinetics .
Q. How can quantitative structure-activity relationship (QSAR) models guide structural modifications?
QSAR approaches involve:
- Descriptor calculation : Compute electronic (e.g., HOMO/LUMO), steric (e.g., molar refractivity), and topological indices .
- Machine learning : Train models on datasets linking structural features (e.g., substituent electronegativity) to bioactivity .
- Validation : Cross-check predictions with in vitro data to prioritize analogs for synthesis .
Q. What techniques validate target engagement in mechanistic studies?
Advanced methodologies include:
- Cellular thermal shift assay (CETSA) : Measure target protein stability after compound treatment .
- Chemical proteomics : Use affinity-based probes to pull down interacting proteins for LC-MS/MS identification .
- CRISPR knockouts : Confirm phenotype rescue in target-deficient cell lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
